molecular formula C15H18ClNO4 B1375821 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1427501-69-6

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B1375821
M. Wt: 311.76 g/mol
InChI Key: ZIVWELCPNMCVLQ-UHFFFAOYSA-N
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Description

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid (Boc-Cl-Ind) is an important compound in organic synthesis, with a variety of applications in research and industry. Boc-Cl-Ind can be used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic products. It is an important building block for the synthesis of a variety of complex molecules, including indoles, indanones, and indanols. Boc-Cl-Ind is also an important starting material for the synthesis of heterocyclic compounds, such as triazoles, oxazoles, and pyrroles.

Scientific Research Applications

  • Chemoselective BOC Protection of Amines

    • Field : Green Chemistry
    • Application : BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
    • Method : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
    • Results : The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • Dual Protection of Amino Functions Involving Boc

    • Field : Organic Chemistry
    • Application : Synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
    • Method : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
    • Results : This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups .
  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid

    • Field : Peptide Synthesis
    • Application : Water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles .
    • Method : The microwave irradiation allowed rapid solid-phase reaction of nanoparticle reactants .
    • Results : This method provides an organic solvent-free, environmentally friendly method for peptide synthesis .
  • N-tert-butyloxycarbonylation of Amines

    • Field : Organic Chemistry
    • Application : N-tert-butyloxycarbonylation of amines with excellent chemoselectivity .
    • Method : The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium cation .
    • Results : These reactions go to completion without the formation of any side-products within 24 h, thereby eliminating the need for chromatographic purification .
  • Protection of Amino Groups

    • Field : Organic Chemistry
    • Application : Protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
    • Method : The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
    • Results : The catalyst can be readily recycled. No competitive side reactions such as formation of isocyanates, ureas, and oxazolidinones from α-amino alcohols were observed .
  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid

    • Field : Peptide Synthesis
    • Application : Water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles .
    • Method : The microwave irradiation allowed rapid solid-phase reaction of nanoparticle reactants .
    • Results : This method provides an organic solvent-free, environmentally friendly method for peptide synthesis .
  • N-tert-butyloxycarbonylation of Amines

    • Field : Organic Chemistry
    • Application : N-tert-butyloxycarbonylation of amines with excellent chemoselectivity .
    • Method : The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium cation .
    • Results : These reactions go to completion without the formation of any side-products within 24 h, thereby eliminating the need for chromatographic purification .
  • Protection of Amino Groups

    • Field : Organic Chemistry
    • Application : Protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
    • Method : The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
    • Results : The catalyst can be readily recycled. No competitive side reactions such as formation of isocyanates, ureas, and oxazolidinones from α-amino alcohols were observed .
  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid

    • Field : Peptide Synthesis
    • Application : Water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles .
    • Method : The microwave irradiation allowed rapid solid-phase reaction of nanoparticle reactants .
    • Results : This method provides an organic solvent-free, environmentally friendly method for peptide synthesis .

properties

IUPAC Name

5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVWELCPNMCVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123872
Record name 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid

CAS RN

1427501-69-6
Record name 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427501-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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